molecular formula C33H26BrN B582163 N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1246562-40-2

N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No. B582163
Key on ui cas rn: 1246562-40-2
M. Wt: 516.482
InChI Key: CBLKFNHDNANUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133119B2

Procedure details

A degassed solution of 490 mg (0.16 mmol) of copper(I) chloride and 906 mg (5 mmol) of 1,10-phenanthroline in 100 ml of toluene is saturated with N2 for 1 h and heated to 130° C. 18 g (50 mmol) of N-[1,1-biphenyl]-4-yl-9,9-dimethyl-9H-fluoren-2-amine and 14 g (50 mmol) of 1-bromo-4-iodobenzene are subsequently added to the solution, which is then heated at 180° C. for 2 h. After cooling, 180 ml of water are added to the mixture, the organic phase is separated off, and the solvent is removed in vacuo. The product is recrystallised from n-hexane.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
906 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
copper(I) chloride
Quantity
490 mg
Type
catalyst
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.N#N.[C:17]1([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH:22]=[CH:21][C:20]([NH:23][C:24]2[CH:36]=[CH:35][C:34]3[C:33]4[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=4)[C:27]([CH3:38])([CH3:37])[C:26]=3[CH:25]=2)=[CH:19][CH:18]=1.[Br:45][C:46]1[CH:51]=[CH:50][C:49](I)=[CH:48][CH:47]=1>C1(C)C=CC=CC=1.[Cu]Cl.O>[C:17]1([C:39]2[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=2)[CH:22]=[CH:21][C:20]([N:23]([C:49]2[CH:50]=[CH:51][C:46]([Br:45])=[CH:47][CH:48]=2)[C:24]2[CH:36]=[CH:35][C:34]3[C:33]4[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=4)[C:27]([CH3:38])([CH3:37])[C:26]=3[CH:25]=2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=C(C=C1)NC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C)C1=CC=CC=C1
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Two
Name
Quantity
906 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper(I) chloride
Quantity
490 mg
Type
catalyst
Smiles
[Cu]Cl
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then heated at 180° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product is recrystallised from n-hexane

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)N(C1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C)C1=CC=C(C=C1)Br)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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